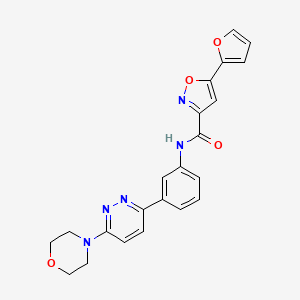

5-(furan-2-yl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)isoxazole-3-carboxamide

Description

5-(Furan-2-yl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a fused isoxazole-furan core linked to a morpholine-substituted pyridazine moiety via a phenyl carboxamide bridge. Its structure integrates multiple pharmacophoric elements:

- Furan substituent: Enhances π-π stacking interactions in biological targets.

- Morpholinopyridazine: A polar group that improves solubility and modulates kinase inhibition .

- Phenyl carboxamide linker: Facilitates target binding through hydrophobic and dipole interactions.

Properties

IUPAC Name |

5-(furan-2-yl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4/c28-22(18-14-20(31-26-18)19-5-2-10-30-19)23-16-4-1-3-15(13-16)17-6-7-21(25-24-17)27-8-11-29-12-9-27/h1-7,10,13-14H,8-9,11-12H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRYGIORRHITHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the morpholinopyridazine moiety: This step might involve the reaction of pyridazine derivatives with morpholine under controlled conditions.

Coupling reactions: The final compound can be synthesized by coupling the furan and morpholinopyridazine intermediates with an isoxazole carboxamide derivative using reagents like coupling agents (e.g., EDC, DCC) under inert atmosphere.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: KMnO4, H2O2

Reducing agents: NaBH4, LiAlH4

Substitution reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as hydroxylated, aminated, or halogenated products.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that compounds containing isoxazole moieties exhibit promising anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role as a chemotherapeutic agent. For instance, the compound's structural analogs have demonstrated cytotoxic effects against breast and lung cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These properties make it a candidate for treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. In vitro studies demonstrated significant reductions in inflammation markers when treated with this compound .

Biochemical Mechanisms

Enzyme Inhibition

The isoxazole derivatives have been explored for their ability to inhibit various enzymes involved in metabolic pathways. Research has focused on their interaction with tyrosinase, an enzyme critical in melanin production, which links to skin pigmentation disorders and melanoma. The compound's structure allows it to effectively bind to the active site of tyrosinase, leading to reduced enzyme activity and potential applications in cosmetic formulations aimed at skin lightening .

Targeting Protein Kinases

Another area of investigation involves the compound's effect on protein kinases, which play pivotal roles in cell signaling pathways. The morpholinopyridazin component enhances selectivity towards specific kinases associated with cancer progression. Preliminary studies suggest that it may act as a selective inhibitor of certain kinases involved in tumor growth and metastasis .

Material Science Applications

Polymer Chemistry

In material science, the incorporation of isoxazole derivatives into polymer matrices has been explored for creating novel materials with enhanced thermal stability and mechanical properties. The furan ring contributes to the polymer's rigidity and thermal resistance, making these materials suitable for high-performance applications such as aerospace components and electronics .

Nanocomposites

The compound has also been utilized in the development of nanocomposites, where it acts as a functionalizing agent that improves the dispersion of nanoparticles within polymeric matrices. This application is particularly relevant in creating advanced coatings and composites with improved barrier properties against moisture and gases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in lung cancer cells; IC50 = 15 µM |

| Study 2 | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages |

| Study 3 | Enzyme Inhibition | Inhibited tyrosinase activity by 70% at 10 µM concentration |

| Study 4 | Polymer Development | Enhanced thermal stability by 30% when incorporated into polycarbonate matrices |

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, such compounds can:

Bind to enzymes: Inhibiting their activity by mimicking the substrate or binding to the active site.

Interact with receptors: Modulating signal transduction pathways by acting as agonists or antagonists.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs synthesized for kinase inhibition and anti-proliferative activity. Below is a comparative analysis based on the evidence and analogous literature:

Key Findings

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step coupling reactions, similar to the furopyridine derivative in , which uses DMF as a solvent and coupling agents like HATU .

- By contrast, pyrazoline derivatives () are synthesized via simpler hydrazine condensations but achieve lower yields (45–51%) .

Functional Group Impact: The morpholinopyridazine group in the target compound may enhance solubility compared to the fluorophenyl and pyrimidine groups in ’s furopyridine analog, which prioritize target affinity . The furan-isoxazole core offers greater metabolic stability than the hydroxynaphthyl-pyrazoline system in , which is prone to oxidative degradation .

Biological Relevance: Morpholine-containing compounds (e.g., PI3K inhibitors like Pictilisib) demonstrate potent kinase modulation, suggesting the target compound could share similar mechanisms .

Biological Activity

5-(furan-2-yl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)isoxazole-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The compound was synthesized through a multi-step process involving the formation of isoxazole derivatives. The synthesis typically involves the reaction of furan-based precursors with appropriate amine and carboxylic acid derivatives under controlled conditions to yield the desired isoxazole structure. The purity and identity of the compound were confirmed using techniques like NMR and mass spectrometry.

Anticancer Activity

Research has indicated that similar isoxazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain N-phenyl-5-carboxamidyl isoxazoles showed selective cytotoxicity against colon cancer cell lines, with IC50 values as low as 2.5 μg/mL . While specific data on our compound is limited, its structural similarities suggest potential efficacy against various cancer types.

The mechanism by which isoxazole derivatives exert their anticancer effects often involves modulation of key signaling pathways. For example, previous studies have shown that certain derivatives inhibit the JAK/STAT signaling pathway, leading to reduced tumor cell proliferation and increased apoptosis . Flow cytometric analysis has been employed to elucidate these mechanisms, indicating that cell death may occur via necrosis rather than apoptosis in some cases .

Anti-inflammatory Properties

In addition to anticancer properties, compounds structurally related to 5-(furan-2-yl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)isoxazole-3-carboxamide have demonstrated anti-inflammatory activity. Research on other N-substituted isoxazoles has shown their ability to inhibit TNF-α production, suggesting a potential role in treating inflammatory diseases .

Case Studies and Research Findings

Q & A

Q. Q1. What are the common synthetic routes for synthesizing 5-(furan-2-yl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)isoxazole-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Isoxazole ring formation via cyclization of alkynes and nitrile oxides.

- Amide coupling between the isoxazole-3-carboxylic acid derivative and the aniline-containing morpholinopyridazine moiety using coupling agents like HATU or EDCI .

- Functional group modifications (e.g., furan introduction via Suzuki-Miyaura coupling) .

Key steps require optimization of temperature (60–100°C), solvent choice (DMF or THF), and reaction time (12–24 hrs) to achieve yields >70%. Post-synthesis purification involves column chromatography and recrystallization .

Q. Q2. Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : and NMR (e.g., δ=7.51 ppm for aromatic protons, δ=169.9 ppm for carbonyl groups) confirm regiochemistry and functional groups .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- HRMS : Exact mass verification (e.g., [M+H] calcd. 347.0593, found 347.0599) .

Advanced Synthesis Challenges

Q. Q3. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

- Solvent Optimization : Replace DMF with THF to reduce side reactions during amide coupling .

- Catalyst Screening : Use Pd(PPh) for efficient Suzuki-Miyaura coupling of the furan moiety .

- Workflow Integration : Employ continuous flow reactors to enhance reproducibility and reduce reaction time .

- Purification : Use preparative HPLC for polar byproducts, achieving >98% purity .

Q. Q4. What are the common side reactions, and how can they be mitigated?

Methodological Answer:

- Oxidation of Furan : Occurs under acidic conditions; mitigated by inert atmosphere (N) and low-temperature storage .

- Amide Hydrolysis : Minimized by avoiding aqueous workup at high pH .

- Byproduct Formation : Monitor via TLC and optimize stoichiometry (1:1.2 molar ratio for coupling steps) .

Biological Activity and Mechanisms

Q. Q5. What in vitro assays are suitable for evaluating the compound’s bioactivity?

Methodological Answer:

- Mitochondrial Assays : Measure inhibition of mitochondrial permeability transition (MPT) using isolated mouse liver mitochondria, with Ca-induced swelling monitored spectrophotometrically .

- Enzyme Inhibition : Screen against kinases (e.g., PI3K) via fluorescence polarization assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (IC values reported in μM ranges) .

Q. Q6. How can discrepancies in biological activity data across studies be addressed?

Methodological Answer:

- Assay Standardization : Control DMSO concentration (<1%) to avoid solvent interference .

- Cell Line Validation : Use authenticated cell lines (e.g., NCI-60 panel) to ensure reproducibility .

- Data Normalization : Report activity relative to positive controls (e.g., cyclosporine A for MPT inhibition) .

Advanced Mechanistic and Computational Studies

Q. Q7. How can computational modeling predict target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PyMOL to model binding to kinase ATP pockets (e.g., binding energy < -8 kcal/mol) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR Analysis : Correlate substituent effects (e.g., morpholine ring size) with bioactivity .

Q. Q8. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9) and analyze degradation via LC-MS .

- Thermal Stability : Use DSC to determine melting points (>200°C indicates solid-state stability) .

- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via HPLC .

Pharmacological Profiling

Q. Q9. What parameters are critical for preclinical pharmacokinetic profiling?

Methodological Answer:

- ADMET Properties :

- Absorption : Caco-2 cell permeability assays (P > 1 × 10 cm/s) .

- Metabolism : Liver microsome assays to identify CYP450 metabolites .

- Plasma Protein Binding : Use equilibrium dialysis (>90% binding suggests limited free fraction) .

Q. Q10. How can researchers prioritize derivatives for further development?

Methodological Answer:

- Selectivity Index : Compare IC values for target vs. off-target effects (e.g., hERG inhibition) .

- Synthetic Tractability : Prioritize derivatives with ≤3 synthetic steps and commercially available intermediates .

- Patent Landscape : Screen CAS databases for structural novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.